molecular formula C12H11NO2 B6614524 methyl 2-(isoquinolin-6-yl)acetate CAS No. 1260758-99-3

methyl 2-(isoquinolin-6-yl)acetate

Cat. No.: B6614524
CAS No.: 1260758-99-3
M. Wt: 201.22 g/mol
InChI Key: XMIPNAMRAOLZPL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(isoquinolin-6-yl)acetate typically involves the reaction of isoquinoline derivatives with appropriate reagents. One common method involves the esterification of isoquinoline-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isoquinolin-6-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline-6-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, methyl 2-(isoquinolin-6-yl)ethanol, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Isoquinoline-6-carboxylic acid.

    Reduction: Methyl 2-(isoquinolin-6-yl)ethanol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(isoquinolin-6-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(isoquinolin-6-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The isoquinoline moiety is known to interact with DNA and proteins, potentially leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(quinolin-6-yl)acetate: Similar structure but with a quinoline ring instead of isoquinoline.

    Methyl 2-(isoquinolin-3-yl)acetate: Isoquinoline ring substituted at a different position.

    Ethyl 2-(isoquinolin-6-yl)acetate: Ethyl ester instead of methyl ester.

Uniqueness

Methyl 2-(isoquinolin-6-yl)acetate is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and biological activity. The presence of the ester group also provides a handle for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-isoquinolin-6-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)7-9-2-3-11-8-13-5-4-10(11)6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIPNAMRAOLZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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